molecular formula C5H3N3OS B7827065 2-Thiophenecarbonylazide CAS No. 2046-39-1

2-Thiophenecarbonylazide

Cat. No.: B7827065
CAS No.: 2046-39-1
M. Wt: 153.16 g/mol
InChI Key: CTBMQGOJWHCMGI-UHFFFAOYSA-N
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Description

2-Thiophenecarbonylazide: is a chemical compound with the molecular formula C₅H₃NSO₂. It is a derivative of thiophene, a heterocyclic aromatic organic compound, and contains an azide functional group attached to the carbonyl carbon. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Thiophenecarbonylazide can be synthesized through several synthetic routes. One common method involves the reaction of 2-thiophenecarboxylic acid with sodium azide under specific reaction conditions. The reaction typically requires a suitable solvent, such as dimethylformamide (DMF), and heating to a specific temperature to facilitate the formation of the azide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the hazardous azide group safely. The process would be optimized to ensure high yield and purity, with rigorous safety protocols in place to manage the potential risks associated with azides.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarbonylazide can undergo various types of chemical reactions, including:

  • Oxidation: : The azide group can be oxidized to form nitrate esters.

  • Reduction: : The azide group can be reduced to form amines.

  • Substitution: : The azide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of nitrate esters.

  • Reduction: : Formation of amines.

  • Substitution: : Formation of substituted thiophenes.

Scientific Research Applications

2-Thiophenecarbonylazide has several scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: : Studied for its potential biological activity, including antimicrobial properties.

  • Medicine: : Investigated for its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: : Employed in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Thiophenecarbonylazide exerts its effects involves its interaction with molecular targets and pathways. The azide group can act as a bioisostere for other functional groups, influencing biological processes. The specific molecular targets and pathways would depend on the context of its application, such as its role in drug development or material synthesis.

Comparison with Similar Compounds

2-Thiophenecarbonylazide can be compared with other similar compounds, such as:

  • 2-Thiophenecarboxylic acid: : Lacks the azide group, resulting in different reactivity and applications.

  • 2-Thiophenecarboxaldehyde: : Contains an aldehyde group instead of an azide, leading to different chemical properties and uses.

  • Thiophene-2-carbonyl chloride: : Contains a carbonyl chloride group, which imparts different reactivity compared to the azide group.

Properties

IUPAC Name

thiophene-2-carbonyl azide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3OS/c6-8-7-5(9)4-2-1-3-10-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBMQGOJWHCMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400586
Record name 2-Thiophenecarbonylazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2046-39-1
Record name NSC299970
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Thiophenecarbonylazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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